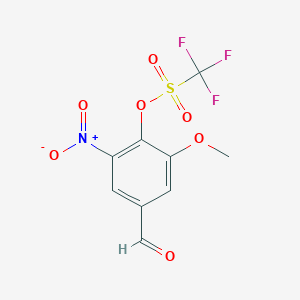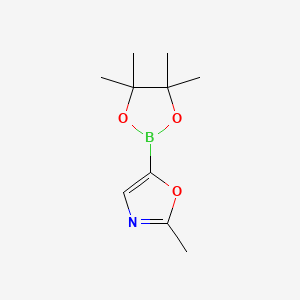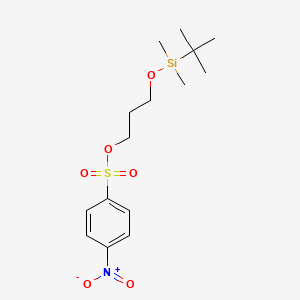
1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene is a compound that contains a trifluoromethoxy group . This group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethoxy group compounds can be achieved through various methods . One such method involves the chlorination/fluorination sequence . The trifluoromethoxy group can also be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene include a density of 1.4±0.1 g/cm³, boiling point of 145.9±35.0 °C at 760 mmHg, vapour pressure of 6.0±0.3 mmHg at 25°C, and a flash point of 42.1±25.9 °C .Scientific Research Applications
Halogenation and Electrophilic Aromatic Substitution
Halogenation studies on trifluoromethoxybenzene derivatives, including those related to 1-chloro-2-fluoro-3-(trifluoromethoxy)benzene, have demonstrated controlled chlorination to produce mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group. The configuration of halogenated products was elucidated using NMR, showing significant through-space hydrogen-fluorine coupling, and all derivatives exhibited good thermal stability (Herkes, 1977).
Electrochemical Fluorination
Electrochemical fluorination of aromatic compounds, including chlorobenzenes, has been explored to produce chloro-derivatives of perfluorocyclohexane and other perfluoroethers. This process involves extensive cleavage in the fluorination of certain substrates, leading to the formation of novel compounds like trifluoromethyl chlorodecafluorocyclohexyl ether (Inoue et al., 1973).
Synthesis of Soluble Fluoro-polyimides
Soluble fluoro-polyimides have been synthesized from a fluorine-containing aromatic diamine derived from 2-chloro-5-nitro-1-trifluoromethylbenzene. These polyimides show excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced material applications (Xie et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOISYKRGAWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















